N-phenyl hydroxylamine hydrochloride N-phenyl hydroxylamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC1895637
InChI: InChI=1S/C6H7NO.ClH/c8-7-6-4-2-1-3-5-6;/h1-5,7-8H;1H
SMILES:
Molecular Formula: C6H8ClNO
Molecular Weight: 145.59 g/mol

N-phenyl hydroxylamine hydrochloride

CAS No.:

Cat. No.: VC1895637

Molecular Formula: C6H8ClNO

Molecular Weight: 145.59 g/mol

* For research use only. Not for human or veterinary use.

N-phenyl hydroxylamine hydrochloride -

Specification

Molecular Formula C6H8ClNO
Molecular Weight 145.59 g/mol
IUPAC Name N-phenylhydroxylamine;hydrochloride
Standard InChI InChI=1S/C6H7NO.ClH/c8-7-6-4-2-1-3-5-6;/h1-5,7-8H;1H
Standard InChI Key GRMAAWAXJPMSLR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)NO.Cl

Introduction

Chemical Structure and Properties

Structure of N-Phenylhydroxylamine

N-phenylhydroxylamine consists of a phenyl group attached to a nitrogen atom that also bears a hydroxyl group. This structural configuration makes it distinct from O-phenylhydroxylamine, where the bonding arrangement differs . The parent compound has a molecular formula of C₆H₇NO and a molecular weight of 109.13 g/mol .

Physical Properties of N-Phenylhydroxylamine

The parent compound N-phenylhydroxylamine has well-documented physical properties that provide a baseline for understanding its hydrochloride salt:

Table 1: Physical Properties of N-Phenylhydroxylamine

PropertyValueSource
Molecular FormulaC₆H₇NO
Molecular Weight109.13 g/mol
AppearanceYellow needles or fluffy white to beige solid
Melting Point80-84°C
Magnetic Susceptibility-68.2·10⁻⁶ cm³/mol
SolubilitySoluble in chloroform
CAS Number100-65-2
PropertyPredicted Value/CharacteristicScientific Basis
Molecular FormulaC₆H₇NO·HClAddition of HCl to parent compound
Molecular WeightApproximately 145.59 g/molSum of parent compound (109.13) and HCl (36.46)
AppearanceLikely crystalline solidTypical for hydrochloride salts
Water SolubilityEnhanced compared to parent compoundIonic character increases aqueous solubility
StabilityPotentially greater than parent compoundProtonation of nitrogen reduces reactivity
Melting PointDifferent from parent compoundDifferent crystal lattice energies

Synthesis Methods

Synthesis of the Parent Compound

N-phenylhydroxylamine can be prepared through several methods:

  • Reduction of nitrobenzene with zinc in the presence of NH₄Cl

  • Transfer hydrogenation of nitrobenzene using hydrazine as an H₂ source over a rhodium catalyst

Chemical Reactivity

Reactivity of N-Phenylhydroxylamine

The parent compound exhibits several characteristic reactions that may be modified in the hydrochloride salt form:

  • Bamberger rearrangement: N-phenylhydroxylamine rearranges to 4-aminophenol when heated in the presence of strong acids

  • Oxidation to nitrosobenzene when treated with dichromate

  • Condensation with aldehydes to form nitrones, such as the reaction with benzaldehyde:
    C₆H₅NHOH + C₆H₅CHO → C₆H₅N(O)=CHC₆H₅ + H₂O

  • Reaction with NO⁺ sources to form cupferron:
    C₆H₅NHOH + C₄H₉ONO + NH₃ → NH₄[C₆H₅N(O)NO] + C₄H₉OH

Predicted Reactivity of the Hydrochloride Salt

The hydrochloride salt form would likely modify the reactivity profile:

  • The protonated nitrogen would exhibit decreased nucleophilicity

  • The Bamberger rearrangement might be facilitated due to the acidic environment

  • Reactions requiring the free nitrogen lone pair might necessitate prior neutralization

  • Enhanced water solubility could enable reactions in aqueous media

Comparison with O-Phenylhydroxylamine Hydrochloride

O-phenylhydroxylamine hydrochloride is structurally distinct from N-phenyl hydroxylamine hydrochloride, with the hydroxylamine group bonded differently. Its synthesis involves:

  • Reaction of sodium hydride with phenol in dimethylformamide

  • Subsequent reaction with 2,4-dinitrophenoxy amine

  • Treatment with hydrogen chloride gas

  • Filtration and vacuum drying

This process has achieved yields of approximately 40.6% with a purity of 97.3% . The synthesis method for O-phenylhydroxylamine hydrochloride provides insights into potential approaches for preparing N-phenyl hydroxylamine hydrochloride, particularly the salt formation step using dry hydrogen chloride gas.

ParameterDetailsSource
Hazard StatementH301 (Toxic if swallowed)
Precautionary StatementP301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)
GHS SymbolGHS06 (Toxic)
Signal WordDanger
TransportationUN2811 6.1 (Toxic solid, organic, n.o.s.)
Handling AdviceProtect from light and moisture
ConditionRecommendationSource
Short-term Storage+4°CBased on parent compound
Long-term Storage-20°CBased on parent compound
Special PrecautionsProtect from light and moisture
StabilityPotentially stable for at least 2 years when stored properlyBased on parent compound stability

Applications and Research Significance

Research Significance

The hydrochloride salt form offers several potential advantages:

  • Enhanced stability for long-term storage and handling

  • Improved solubility in aqueous media

  • More controlled reactivity profile

  • Potentially easier handling as a solid compared to the free base

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